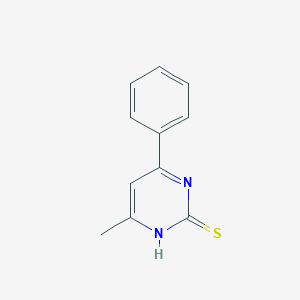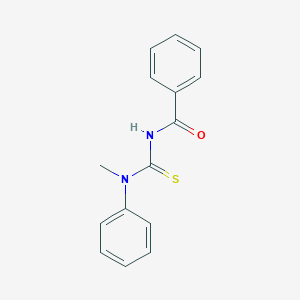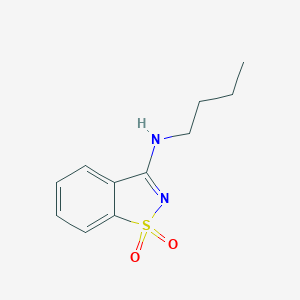![molecular formula C11H10N4 B183014 {[4-(Dimethylamino)phenyl]imino}propanedinitrile CAS No. 91091-11-1](/img/structure/B183014.png)
{[4-(Dimethylamino)phenyl]imino}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]imino}propanedinitrile, commonly known as DMAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPN is a nitrile-based compound that consists of a phenyl group, a dimethylamino group, and two nitrile groups.
科学的研究の応用
DMAPN has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of DMAPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DMAPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, DMAPN may help to reduce inflammation and pain.
生化学的および生理学的効果
DMAPN has been shown to have several biochemical and physiological effects in the body. In animal studies, DMAPN has been shown to reduce inflammation and pain. Additionally, DMAPN has been shown to have anti-tumor effects in certain types of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of DMAPN.
実験室実験の利点と制限
One of the primary advantages of DMAPN is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, DMAPN has been shown to have several potential applications in various fields of science. However, one of the limitations of DMAPN is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on DMAPN. One area of research is in the development of new pain medications. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment, and more research is needed to fully understand its anti-tumor effects. Finally, DMAPN may have applications in other areas of science, such as materials science and catalysis, and more research is needed to explore these potential applications.
Conclusion
In conclusion, DMAPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMAPN is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. While there are limitations to its use in certain experiments, DMAPN has several potential future directions for research, including the development of new pain medications and cancer treatments.
合成法
The synthesis of DMAPN involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base catalyst. The reaction results in the formation of DMAPN as a yellow crystalline solid with a melting point of 137-139°C. The synthesis of DMAPN is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
91091-11-1 |
|---|---|
製品名 |
{[4-(Dimethylamino)phenyl]imino}propanedinitrile |
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]iminopropanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-15(2)11-5-3-9(4-6-11)14-10(7-12)8-13/h3-6H,1-2H3 |
InChIキー |
CGFUEZZMAIIESZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C#N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C#N |
その他のCAS番号 |
91091-11-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



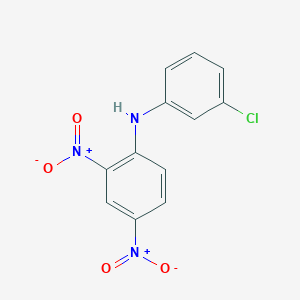
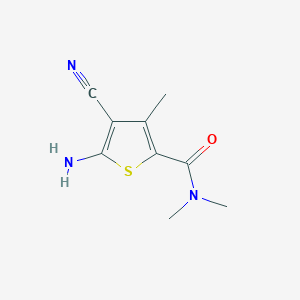
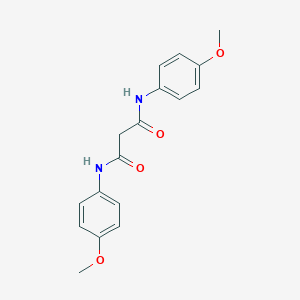
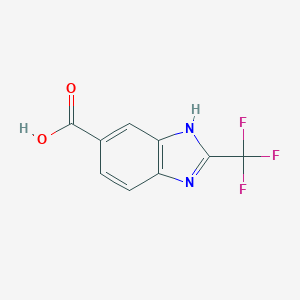
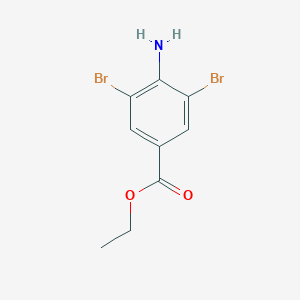
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
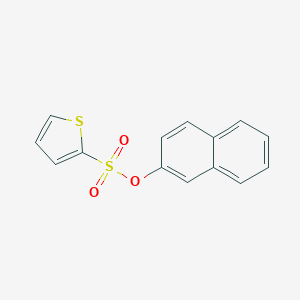
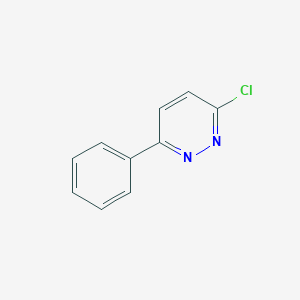
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

